For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromovaleryl Chloride: Chemical Properties and Structure
This technical guide provides a comprehensive overview of 5-Bromovaleryl chloride (CAS No: 4509-90-4), a versatile bifunctional reagent crucial in organic and pharmaceutical synthesis. Its unique structure, featuring both a reactive acyl chloride and an alkyl bromide, makes it an invaluable building block for creating complex molecules.[1][2][3]
Chemical Structure and Identification
5-Bromovaleryl chloride, also known as 5-bromopentanoyl chloride, is a linear, five-carbon acyl chloride with a bromine atom at the terminal (C5) position.[2] This dual functionality allows for selective and sequential reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4]
| Identifier | Value |
| IUPAC Name | 5-bromopentanoyl chloride[2][5] |
| Synonyms | 5-Bromovaleroyl Chloride, 5-Bromopentanoyl chloride[1][6][7] |
| CAS Number | 4509-90-4[6][8][9] |
| Molecular Formula | C₅H₈BrClO[1][8][10] |
| InChI Key | OKRUMSWHDWKGHA-UHFFFAOYSA-N[11] |
| SMILES String | ClC(=O)CCCCBr |
| PubChem CID | 521173[1][12] |
Physicochemical Properties
5-Bromovaleryl chloride is a clear, colorless to slightly yellow liquid.[1][7][8][11] It is sensitive to moisture and reacts with water.[8][10][13] Key quantitative properties are summarized below.
| Property | Value |
| Molecular Weight | 199.47 g/mol [8][10][14] |
| Density | 1.49 - 1.502 g/cm³ at 25 °C[8][10][11] |
| Boiling Point | 116-118 °C at 33 mmHg[10][11][13]103-105 °C at 20 Torr[7]43-45 °C at 0.2 mmHg[15]214.1 °C at 760 mmHg[8] |
| Flash Point | 107 °C (224.6 °F) - closed cup[8][10][11] |
| Refractive Index | n20/D 1.492[8][13] |
| Solubility | Reacts with water; soluble in organic solvents like dichloromethane (B109758), toluene, and chloroform.[2][8][13] |
| Purity | Typically available in purities of ≥97% or >98%.[1][6][9] |
Reactivity Profile
The synthetic utility of 5-Bromovaleryl chloride stems from its two distinct reactive sites:
-
Acyl Chloride Group : This is a highly electrophilic functional group that readily undergoes nucleophilic acyl substitution. It reacts with alcohols to form esters, amines to form amides, and water to hydrolyze into the corresponding carboxylic acid.[2] This reactivity is fundamental to its role as an acylating agent.[3][13]
-
Alkyl Bromide Group : The bromine atom on the terminal carbon serves as a good leaving group in S_N2 reactions. This allows for the introduction of various nucleophiles at the C5 position, enabling chain extension and the formation of diverse functional groups.[2]
This dual reactivity enables its use in sequential reactions or tandem strategies for building complex molecular architectures.[2]
Experimental Protocols
Synthesis of 5-Bromovaleryl Chloride
A standard laboratory method for the preparation of 5-Bromovaleryl chloride involves the reaction of 5-bromopentanoic acid with thionyl chloride (SOCl₂).[16]
Workflow Diagram:
Caption: Synthesis workflow for 5-Bromovaleryl chloride.
Detailed Methodology: [16]
-
Preparation : A solution of 5-bromopentanoic acid (1 equivalent, e.g., 2.85 g, 15.7 mmol) and thionyl chloride (1 equivalent, e.g., 1.87 g, 1.14 mL, 15.7 mmol) in degassed dichloromethane (DCM, 50 mL) is prepared in a suitable reaction vessel.
-
Reaction : The reaction mixture is heated to reflux and maintained for 3 hours.
-
Work-up : Following the reaction period, the mixture is allowed to cool. The solvent and excess reagent are removed by evaporation under reduced pressure.
-
Product : This procedure yields the crude product as a yellowish oil (e.g., 3.11 g, 100% theoretical yield), which can often be used in subsequent steps without further purification.[16]
Applications in Synthesis
5-Bromovaleryl chloride is a crucial intermediate in the synthesis of various high-value compounds:
-
Pharmaceuticals : It is a building block for complex bioactive molecules and is used in the preparation of aromatic azides and organic gelators.[4][5][9][13]
-
Acylating Agent : It is widely used to introduce the 5-bromovaleryl group into different molecules to modify their chemical properties and construct core structures of drug candidates.[3][13]
Safety, Handling, and Storage
Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling 5-Bromovaleryl chloride.
Logical Relationship of Hazards and Precautions:
Caption: Relationship between hazards and necessary precautions.
-
Handling : Use in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[10][17][18] Avoid breathing vapors.[17][18]
-
Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere.[10][17][19] It is incompatible with strong oxidizing agents, strong bases, and moisture.[10]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][18] For skin contact, wash off immediately with soap and plenty of water.[10] If inhaled, move the person to fresh air.[18] Do not induce vomiting if swallowed.[10]
References
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- 2. Applications Of 5-Bromovaleryl Chloride In Chemical Synthesis [hzsqchem.com]
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- 4. 5-Bromovaleryl chloride (4509-90-4) at Nordmann - nordmann.global [nordmann.global]
- 5. 5-Bromovaleryl chloride, 98% | Fisher Scientific [fishersci.ca]
- 6. 5-Bromovaleryl Chloride | 4509-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 9. scbt.com [scbt.com]
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- 11. lifechempharma.com [lifechempharma.com]
- 12. 5-Bromovaleryl chloride | C5H8BrClO | CID 521173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Bromovaleryl chloride | 4509-90-4 [chemicalbook.com]
- 14. 5-Bromovaleryl chloride - Safety Data Sheet [chemicalbook.com]
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- 16. 5-Bromovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
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